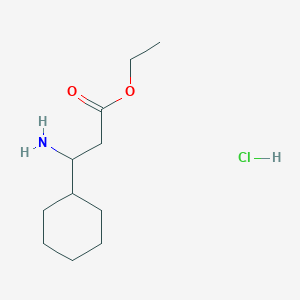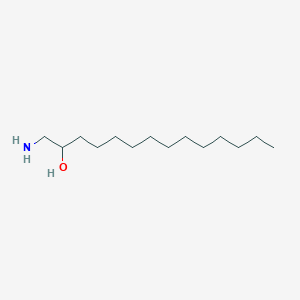
1-Amino-dodecan-2-ol
Übersicht
Beschreibung
1-Amino-dodecan-2-ol (1-AD) is a naturally occurring, saturated, straight-chain, medium-chain fatty acid. It is an important component of many biological systems, playing a role in the synthesis of essential fatty acids, as well as in the metabolism of carbohydrates and proteins. In addition, 1-AD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It is also used as a surfactant in many products.
Wissenschaftliche Forschungsanwendungen
Chiral Solute-Solvent Systems
Optically active 2-aminoalkan-1-ols, including compounds like 1-amino-dodecan-2-ol, have been used in gas-liquid chromatography (GLC) for the resolution of chiral compounds. Their effectiveness in this role is due to their ability to form hydrogen bonds with solutes in the stationary phase, enabling the separation of enantiomers (Feibush et al., 1979).
Interfacial Properties in Aqueous Solutions
The interfacial properties of amino acids, including derivatives of this compound, have been studied for their ability to decrease surface and interfacial tension in solutions. This property is particularly significant in the context of understanding the behavior of amino acids at the oil/water interface, which has implications in various fields including chemistry and biochemistry (Ogino et al., 1982).
Biochemical Labeling Reagents
This compound derivatives have been synthesized for use as labeling reagents in biochemical research. For example, its use in the preparation of dimeric derivatives of the undecagold cluster complex has shown potential for labeling biological macromolecules, aiding in electron microscopic analysis (Yang & Frey, 1984).
Pheromone Synthesis
In entomology, derivatives of this compound have been synthesized for the study of insect behavior, particularly in the context of pheromones. These compounds are used to understand and potentially control pest species by mimicking their communication signals (Roelofs et al., 1971).
Nanocrystal Synthesis
In the field of nanotechnology, this compound has been used in the synthesis of luminescent nanocrystals. Its role in controlling the chemical composition and luminescent properties of nanocrystals is crucial for applications in electronics and photonics (Bujak et al., 2019).
Organogelators and Peptide Synthesis
The compound has been used in the development of organogelators and peptide synthesis, demonstrating the versatility of amino acids in creating novel materials with potential applications in drug delivery and materials science (Suzuki et al., 2009).
Eigenschaften
IUPAC Name |
1-aminododecan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJLJIOHUCFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)







